3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitroaniline and trifluoroacetic anhydride.
Acylation Reaction: 2-Nitroaniline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the intermediate 2-nitrophenyl trifluoroacetamide.
Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: 3,3,3-Trifluoro-N-(2-aminophenyl)-2-(trifluoromethyl)propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides, leveraging its stability and bioactivity.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide depends on its application:
In Medicinal Chemistry: It may inhibit specific enzymes or receptors by mimicking natural substrates or binding to active sites, thereby altering biological pathways.
In Agrochemicals: It can disrupt metabolic processes in target organisms, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Lacks the nitrophenyl group, resulting in different reactivity and applications.
N-(2-Nitrophenyl)-2-(trifluoromethyl)acetamide: Similar structure but with fewer trifluoromethyl groups, affecting its chemical properties and uses.
Uniqueness
3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide is unique due to the combination of trifluoromethyl groups and a nitrophenyl moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2O3/c11-9(12,13)7(10(14,15)16)8(19)17-5-3-1-2-4-6(5)18(20)21/h1-4,7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIIVZWDKYOIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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